1-Benzyl-4-(trifluoroacetyl)piperidine
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Overview
Description
1-Benzyl-4-(trifluoroacetyl)piperidine is a compound that belongs to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a trifluoroacetyl group attached to the piperidine ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-4-(trifluoroacetyl)piperidine can be achieved through several routes. One common method involves the reaction of 1-benzylpiperidine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-Benzyl-4-(trifluoroacetyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the trifluoroacetyl group.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-4-(trifluoroacetyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(trifluoroacetyl)piperidine involves its interaction with specific molecular targets. For instance, in the inhibition of cholinesterase receptors, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine . This binding inhibits the enzyme’s activity, leading to various biological effects. The trifluoroacetyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-4-(trifluoroacetyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzyl-4-piperidone: Similar in structure but lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
1-Benzyl-4-(methylacetyl)piperidine: Contains a methylacetyl group instead of a trifluoroacetyl group, leading to variations in its biological activity and applications
The presence of the trifluoroacetyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it valuable in the synthesis of complex organic molecules, the study of enzyme inhibition, and the development of new medicinal compounds. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility in both academic and industrial settings.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSGAUZFIVRBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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